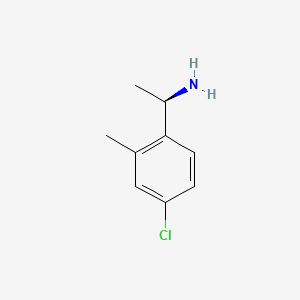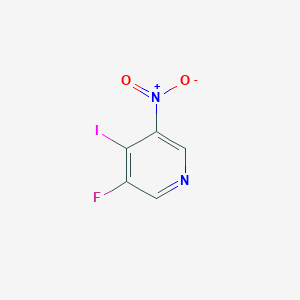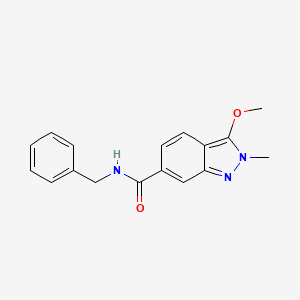
(S)-3-Methylpyrrolidin-3-amine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methylpyrrolidin-3-amine 2hcl is a chemical compound that belongs to the class of organic compounds known as amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylpyrrolidin-3-amine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-Methylpyrrolidine.
Amination: The precursor undergoes an amination reaction, where an amine group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
(S)-3-Methylpyrrolidin-3-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.
科学研究应用
(S)-3-Methylpyrrolidin-3-amine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of (S)-3-Methylpyrrolidin-3-amine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-3-Methylpyrrolidin-3-amine: The enantiomer of (S)-3-Methylpyrrolidin-3-amine, with different biological activity.
N-Methylpyrrolidine: A structurally similar compound with different functional groups.
3-Methylpyrrolidine: The non-chiral version of the compound.
Uniqueness
(S)-3-Methylpyrrolidin-3-amine 2hcl is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it particularly valuable in pharmaceutical research, where chirality can significantly impact drug efficacy and safety.
属性
分子式 |
C5H14Cl2N2 |
|---|---|
分子量 |
173.08 g/mol |
IUPAC 名称 |
(3S)-3-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 |
InChI 键 |
LVWLJFTUJCADPB-XRIGFGBMSA-N |
手性 SMILES |
C[C@@]1(CCNC1)N.Cl.Cl |
规范 SMILES |
CC1(CCNC1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
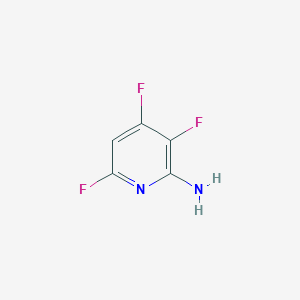
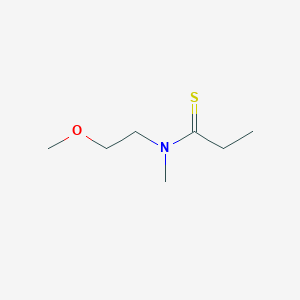
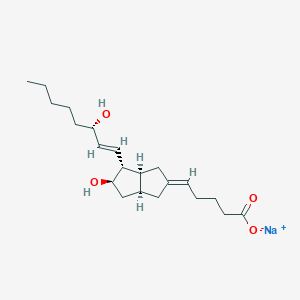
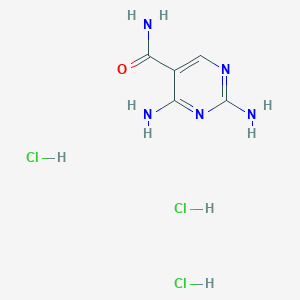
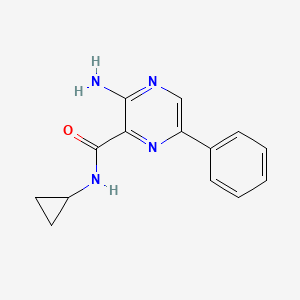
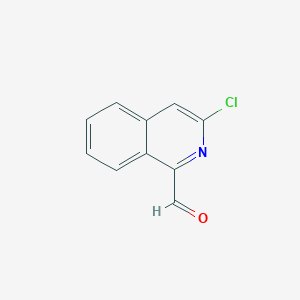
![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
